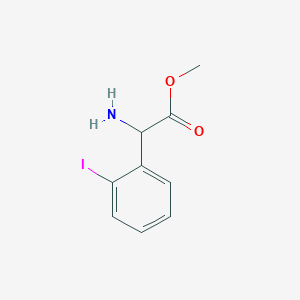
Methyl 2-amino-2-(2-iodophenyl)acetate
Overview
Description
Methyl 2-amino-2-(2-iodophenyl)acetate is a chemical compound that belongs to the class of amino acid derivatives. It is also known as MIAA and has a molecular formula of C9H10INO2. MIAA is an important intermediate for the synthesis of various pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of MIAA is not fully understood. However, it is believed that MIAA acts as a competitive inhibitor of certain enzymes, such as angiotensin-converting enzyme and cyclooxygenase. By inhibiting these enzymes, MIAA can reduce the production of certain hormones and chemicals in the body, which can lead to a reduction in blood pressure and inflammation.
Biochemical and Physiological Effects:
MIAA has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. MIAA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, MIAA has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
MIAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, MIAA is stable under normal laboratory conditions and can be stored for extended periods of time. However, MIAA can be difficult to purify, and impurities can affect the results of experiments.
Future Directions
There are several future directions for the research on MIAA. One area of research is the development of new antihypertensive agents and anti-inflammatory drugs based on MIAA. Another area of research is the investigation of the antioxidant properties of MIAA and its potential use in the treatment of oxidative stress-related diseases. Additionally, the mechanism of action of MIAA needs to be further elucidated to fully understand its potential therapeutic applications.
Scientific Research Applications
MIAA has been widely used in scientific research as an important intermediate for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihypertensive agents, such as angiotensin-converting enzyme inhibitors, which are used to treat hypertension. MIAA has also been used in the synthesis of anti-inflammatory drugs, such as cyclooxygenase inhibitors, which are used to treat pain and inflammation.
properties
IUPAC Name |
methyl 2-amino-2-(2-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZUJHXMQQCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


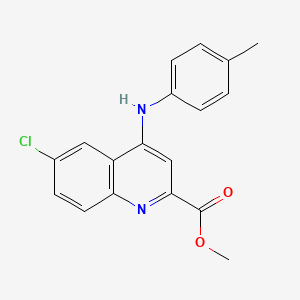
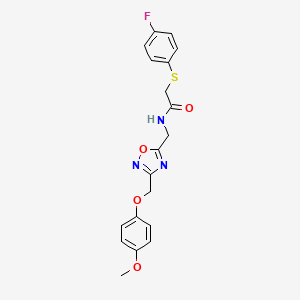

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)
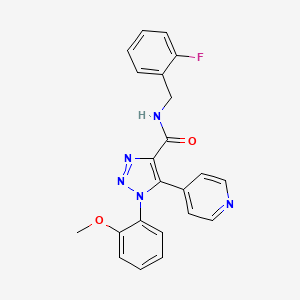
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)
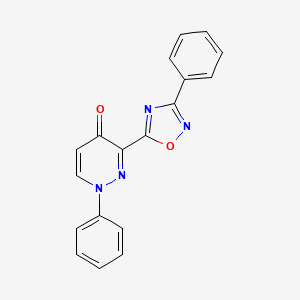
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)
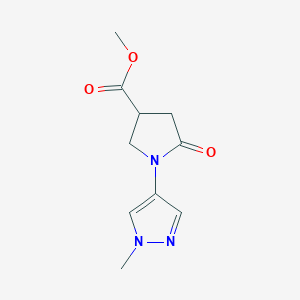


![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)